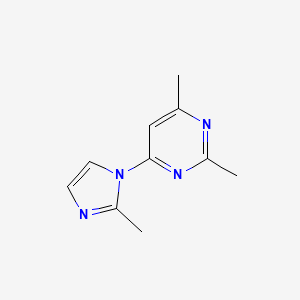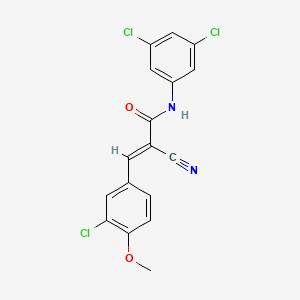
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, commonly known as CCDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCDC is a member of the propenamide family and is synthesized through a multistep process. In
Mécanisme D'action
The mechanism of action of CCDC is not fully understood. However, studies have shown that CCDC can inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation. CCDC has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. The inhibition of these enzymes by CCDC leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CCDC has been found to have several biochemical and physiological effects. Studies have shown that CCDC can induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth. CCDC has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, CCDC has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CCDC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. CCDC is also stable under normal laboratory conditions, making it easy to handle and store. However, CCDC has some limitations, including its relatively high cost and limited availability. These factors may limit its widespread use in research.
Orientations Futures
There are several future directions for CCDC research. One area of research is the development of new derivatives of CCDC with improved potency and selectivity. Another area of research is the development of new drug delivery systems for CCDC to improve its bioavailability and reduce toxicity. Furthermore, research could focus on the identification of biomarkers that could predict the response of cancer cells to CCDC treatment. Finally, research could explore the potential of CCDC in combination with other drugs to enhance its efficacy and reduce toxicity.
Conclusion:
In conclusion, CCDC is a promising compound with potential applications in various fields of research, including cancer research and antibiotic development. The synthesis of CCDC involves a multistep process that has been optimized to achieve high yields and purity. CCDC has several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. Despite its advantages, CCDC has some limitations that may limit its widespread use in research. However, there are several future directions for CCDC research that could lead to the development of new and more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of CCDC involves a multistep process that begins with the reaction of 3-chloro-4-methoxyaniline with ethyl cyanoacetate in the presence of a base. The resulting product is then reacted with 3,5-dichlorobenzoyl chloride to form the intermediate product. The final step involves the reaction of the intermediate product with propargylamine to yield CCDC. This synthesis method has been optimized to achieve high yields and purity of CCDC.
Applications De Recherche Scientifique
CCDC has been found to have potential applications in various fields of research. One of the significant applications of CCDC is in the field of cancer research. Studies have shown that CCDC can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CCDC has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-16-3-2-10(5-15(16)20)4-11(9-21)17(23)22-14-7-12(18)6-13(19)8-14/h2-8H,1H3,(H,22,23)/b11-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWRKBVMSMRDX-NYYWCZLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

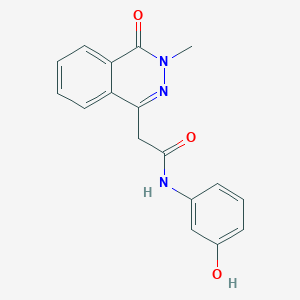
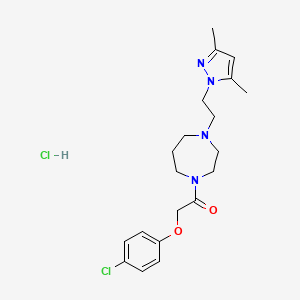
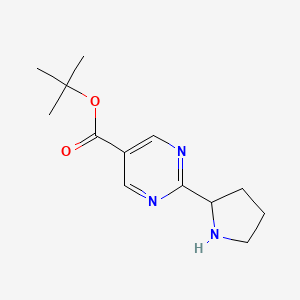
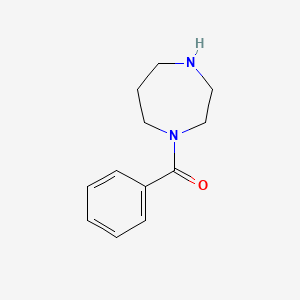
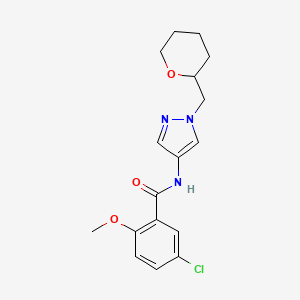

![3-Piperidin-3-yl-6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2376604.png)
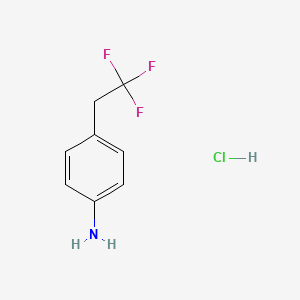

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)
